molecular formula C14H13N3O2 B8396681 5-(6-Methoxy-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N-methylpyridin-2-amine

Cat. No. B8396681
M. Wt: 255.27 g/mol
InChI Key: TXFCYCHIDAWSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07670591B2

Procedure details

N-(2-Hydroxy-4-methoxyphenyl)-6-(methylamino)nicotinamide (0.23 g, 0.84 mmol) was mixed with acetic acid (4 mL) and the reaction was run in a microwave reactor at 200° C. for 25 minutes. The reaction mixture was added to water and made basic with sodium bicarbonate (sat. aq.). The aqueous solution was extracted three times with diethyl ether and the combined organic layers were washed with brine, dried (MgSO4) and evaporated. The crude product was purified first by flash column chromatography (hexane/ethyl acetate-gradient; 30-50% ethyl acetate), followed by preparative HPLC, resulting in the isolation of N-[5-(6-methoxy-1,3-benzoxazol-2-yl)pyridin-2-yl]-N-methylacetamide (6 mg) as a minor product, together with the title compound (0.13 g) as a solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.90 (d, 1H) 8.23 (dd, 1H) 7.59 (d, 1H) 7.10 (d, 1H) 6.94 (dd, 1H) 6.52 (d, 1H) 5.26 (br. s, 1H) 3.89 (s, 3H) 2.82-3.16 (m, 3 H); MS m/z (M+H) 256.
Name
N-(2-Hydroxy-4-methoxyphenyl)-6-(methylamino)nicotinamide
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[N:14][CH:13]=1.[C:21](O)(=[O:23])[CH3:22].C(=O)(O)[O-].[Na+]>O>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[N:10]=[C:11]([C:12]3[CH:17]=[CH:16][C:15]([N:18]([CH3:19])[C:21](=[O:23])[CH3:22])=[N:14][CH:13]=3)[O:20][C:2]=2[CH:7]=1.[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[N:10]=[C:11]([C:12]3[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[N:14][CH:13]=3)[O:20][C:2]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
N-(2-Hydroxy-4-methoxyphenyl)-6-(methylamino)nicotinamide
Quantity
0.23 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)NC(C1=CN=C(C=C1)NC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified first by flash column chromatography (hexane/ethyl acetate-gradient; 30-50% ethyl acetate)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)N(C(C)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg
Name
Type
product
Smiles
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.